

Application Notes: Spectroscopic Characterization of 1-(2,3-Dimethylphenyl)ethanone and Its Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-(2,3-Dimethylphenyl)ethanone**

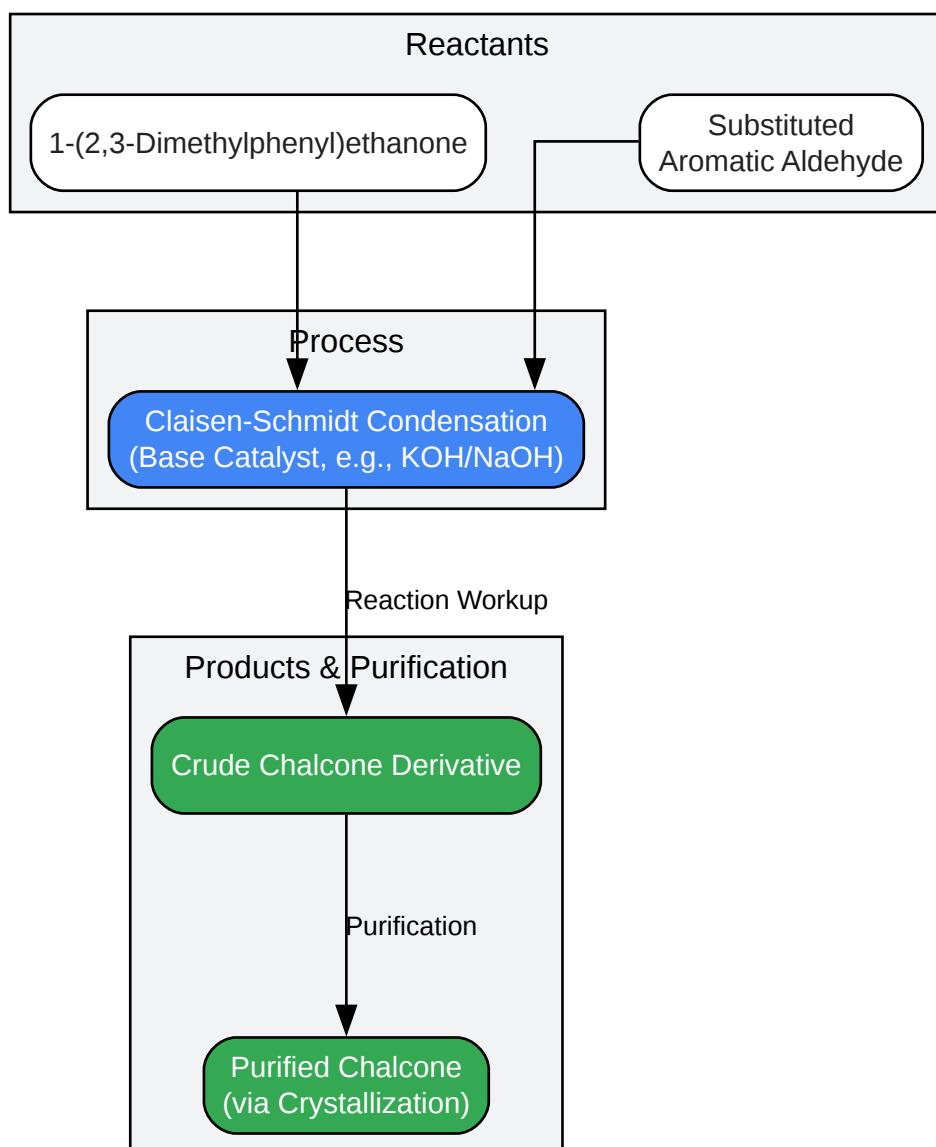
Cat. No.: **B195851**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction: **1-(2,3-Dimethylphenyl)ethanone** is an aromatic ketone that serves as a valuable intermediate in organic synthesis.^[1] Its derivatives, particularly chalcones and other heterocyclic compounds, are of significant interest in medicinal chemistry due to their broad spectrum of biological activities, including potential antimicrobial, anti-inflammatory, and anticancer properties.^{[2][3][4]} Accurate structural elucidation and characterization of these molecules are paramount for understanding structure-activity relationships (SAR) and advancing drug discovery efforts.

This document provides a comprehensive guide to the spectroscopic characterization of **1-(2,3-Dimethylphenyl)ethanone** and a representative derivative using standard analytical techniques. It includes detailed protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).


Part 1: Physicochemical Properties of 1-(2,3-Dimethylphenyl)ethanone

The parent compound, **1-(2,3-Dimethylphenyl)ethanone**, is the primary starting material for the synthesis of its derivatives. Its fundamental properties are summarized below.

Property	Value	Reference
Chemical Formula	$C_{10}H_{12}O$	[5]
Molecular Weight	148.21 g/mol	[6]
CAS Number	2142-71-4	[5]
Appearance	Colorless to light yellow liquid	[6]
Boiling Point	236.65 °C at 760 mmHg	[7]
Density	0.965 g/cm ³	[7]

Part 2: Synthesis and Characterization of a Chalcone Derivative

Chalcones, or 1,3-diaryl-2-propen-1-ones, are a prominent class of derivatives synthesized from acetophenones.[\[8\]](#) They are typically prepared via a Claisen-Schmidt condensation reaction between an aromatic ketone (e.g., **1-(2,3-Dimethylphenyl)ethanone**) and an aromatic aldehyde.[\[9\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of chalcone derivatives.

Part 3: Spectroscopic Data for a Representative Derivative

The following tables summarize the expected spectroscopic data for a representative chalcone derivative: (E)-1-(2,3-dimethylphenyl)-3-phenylprop-2-en-1-one. This data is compiled based on characteristic values for similar structures found in the literature.^{[3][8][9]}

Table 1: ^1H NMR (Proton NMR) Data (Solvent: CDCl_3 , Frequency: 400 MHz)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.8 - 7.2	Multiplet	~10H	Aromatic protons (Ar-H) & Vinylic protons (-CH=CH-)
~2.5	Singlet	3H	Acetyl group methyl protons (-COCH ₃)
~2.3	Singlet	3H	Aromatic methyl protons (Ar-CH ₃)
~2.1	Singlet	3H	Aromatic methyl protons (Ar-CH ₃)

Table 2: ^{13}C NMR (Carbon NMR) Data (Solvent: CDCl_3 , Frequency: 101 MHz)

Chemical Shift (δ) ppm	Assignment
~198.0	Carbonyl carbon (C=O)
~120.0 - 145.0	Aromatic & Vinylic carbons (Ar-C, -CH=CH-)
~55.0	Methoxy group carbon (-OCH ₃) (if present as a substituent)
~26.5	Acetyl group methyl carbon (-COCH ₃)
~20.0, ~15.0	Aromatic methyl carbons (Ar-CH ₃)

Table 3: FT-IR (Infrared Spectroscopy) Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3000	Medium	Aromatic C-H stretch
~2980 - 2850	Medium	Aliphatic C-H stretch (from methyl groups)
~1660	Strong	C=O stretch (α,β -unsaturated ketone)[3]
~1600 - 1450	Medium-Strong	Aromatic C=C skeletal vibrations
~980	Strong	Trans C-H bend (out-of-plane) of the vinyl group

Table 4: UV-Vis (Ultraviolet-Visible Spectroscopy) Data (Solvent: Ethanol or Dichloromethane)

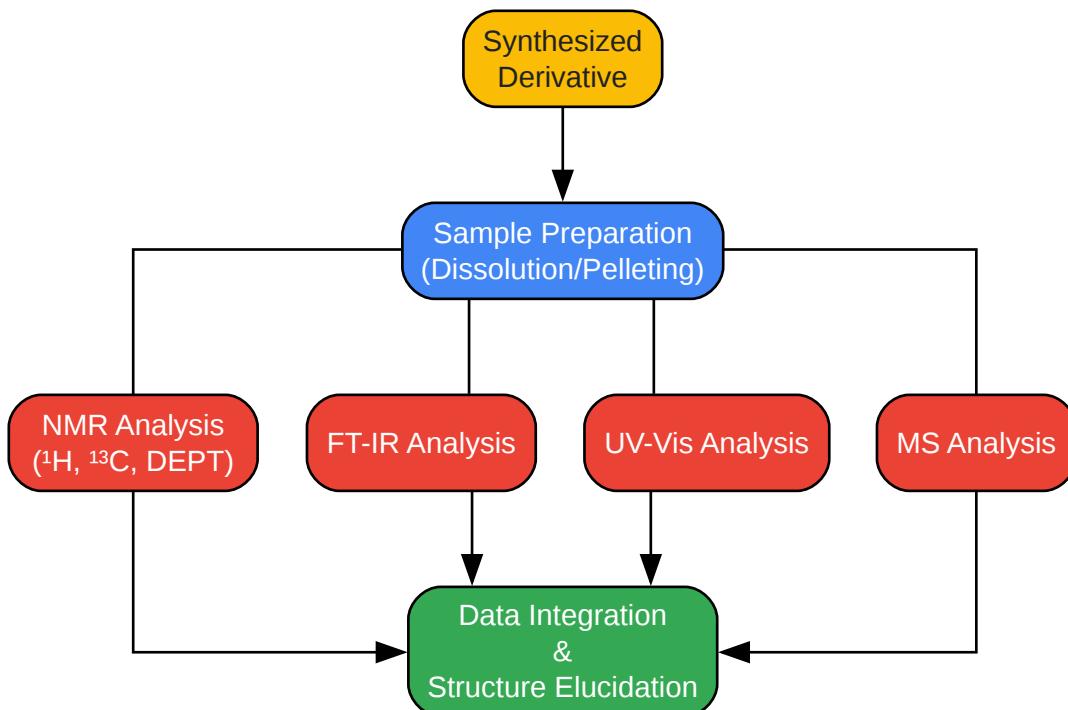

λ_{max} (nm)	Transition	Description
~300 - 320	$\pi \rightarrow \pi$	Corresponds to the extended conjugation of the cinnamoyl system.[10]
~250 - 270	$\pi \rightarrow \pi$	Corresponds to the aromatic benzoyl system.

Table 5: Mass Spectrometry (MS) Data (Technique: Electron Ionization - EI)

m/z Value	Interpretation
[M]+	Molecular ion peak corresponding to the exact mass of the compound.
[M-15]+	Loss of a methyl group (-CH ₃).
[M-43]+	Loss of the acetyl group (-COCH ₃).
Base Peak	The most intense peak, often a stable fragment (e.g., the tropylium ion or a substituted benzoyl cation).

Part 4: Detailed Experimental Protocols

Accurate and reproducible data acquisition requires standardized protocols.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

1. Protocol for NMR Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Methodology:
 - Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
 - Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
 - ^1H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.
 - ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ^{13}C , more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be run to differentiate between CH , CH_2 , and CH_3 groups.[\[11\]](#)
 - Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ^1H NMR signals and reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

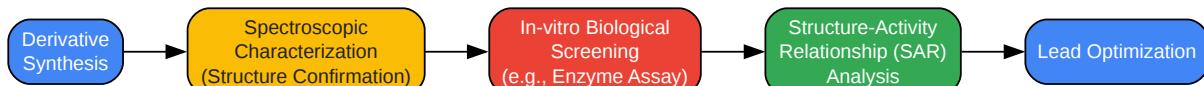
2. Protocol for FT-IR Spectroscopy

- Objective: To identify the functional groups present in the molecule.
- Methodology:
 - Sample Preparation (Solid): Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the solid sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a thin, transparent pellet using a hydraulic press.
 - Sample Preparation (Liquid/Oil): Place a small drop of the sample between two salt plates (e.g., NaCl or KBr) to create a thin film.

- Background Scan: Place the KBr pellet holder (or clean salt plates) in the spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.
- Sample Scan: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹.
- Data Analysis: Identify characteristic absorption bands and assign them to specific functional groups (e.g., C=O, C=C, C-H).

3. Protocol for UV-Vis Spectroscopy

- Objective: To investigate the electronic transitions within conjugated systems.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent (e.g., ethanol, methanol, hexane, or dichloromethane).
 - Instrument Setup: Use a dual-beam spectrophotometer. Fill one quartz cuvette with the pure solvent (the blank) and another with the sample solution.
 - Data Acquisition: Place the cuvettes in the spectrophotometer. Scan a range of wavelengths (e.g., 200-600 nm) to record the absorbance.
 - Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}) and note the corresponding absorbance values. This provides information about the extent of conjugation in the molecule.[12]


4. Protocol for Mass Spectrometry

- Objective: To determine the molecular weight and fragmentation pattern of the molecule.
- Methodology:
 - Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.

- Method Selection: Choose an appropriate ionization method. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is a softer technique often used to clearly identify the molecular ion, especially in high-resolution mass spectrometry (HRMS).
- Data Acquisition: Introduce the sample into the mass spectrometer. Acquire the mass spectrum over a relevant m/z (mass-to-charge ratio) range.
- Data Analysis: Identify the molecular ion peak ($[M]^+$ or $[M+H]^+$). Analyze the major fragment ions to deduce the structure of different parts of the molecule. Compare the observed isotopic pattern with the theoretical pattern for the proposed molecular formula.

Part 5: Relevance in Drug Development

The spectroscopic characterization of novel **1-(2,3-Dimethylphenyl)ethanone** derivatives is a critical step in the drug discovery pipeline. For instance, certain ethanone derivatives have been identified as inhibitors of the MCR-1 enzyme, which confers resistance to colistin, a last-resort antibiotic.[13][14] A clear understanding of the synthesized structure is essential to establish a reliable structure-activity relationship (SAR) and to optimize lead compounds for improved potency and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Caption: Logical flow from synthesis to lead optimization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2142-71-4: Ethanone, 1-(2,3-dimethylphenyl)- [cymitquimica.com]
- 2. ijraset.com [ijraset.com]
- 3. Spectral analysis of novel chalcone derivatives with 1-(4-methyl-2,5-dimethoxyphenyl) ethanone. [wisdomlib.org]
- 4. 1-(3-Chloro-6-hydroxy-2,4-dimethylphenyl)ethanone|CAS 50343-13-0 [benchchem.com]
- 5. 1-(2,3-Dimethylphenyl)ethanone [webbook.nist.gov]
- 6. file.leyan.com [file.leyan.com]
- 7. lookchem.com [lookchem.com]
- 8. Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Newer chalcone scaffolds with reactive functional groups: Process, spectral and single crystal XRD studies | European Journal of Chemistry [eurjchem.com]
- 10. physchemres.org [physchemres.org]
- 11. chemistry.utah.edu [chemistry.utah.edu]
- 12. utsc.utoronto.ca [utsc.utoronto.ca]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: Spectroscopic Characterization of 1-(2,3-Dimethylphenyl)ethanone and Its Derivatives]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b195851#spectroscopic-characterization-of-1-2-3-dimethylphenyl-ethanone-derivatives>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com